molecular formula C13H15N3O3 B7437227 N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide

N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide

Cat. No. B7437227
M. Wt: 261.28 g/mol
InChI Key: ZNDDWVZVEQUUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide, also known as HMA-5, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. HMA-5 is a selective agonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor family. The 5-HT7 receptor is involved in various physiological processes, including regulation of mood, sleep, and circadian rhythms.

Scientific Research Applications

N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide has been used in various scientific studies to investigate the function of the 5-HT7 receptor. One study by Hedlund et al. (2010) used N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide to investigate the role of the 5-HT7 receptor in the regulation of circadian rhythms. The study found that activation of the 5-HT7 receptor by N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide led to phase shifts in the circadian rhythm of mice. Another study by Vasefi et al. (2018) used N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide to investigate the effect of 5-HT7 receptor activation on learning and memory in rats. The study found that N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide improved spatial memory in rats.

Mechanism of Action

N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide is a selective agonist of the 5-HT7 receptor, which is a G protein-coupled receptor. Activation of the 5-HT7 receptor by N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA) and the regulation of downstream signaling pathways. The exact mechanism of action of N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects:
The activation of the 5-HT7 receptor by N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide has been shown to have various biochemical and physiological effects. One study by Hedlund et al. (2003) found that activation of the 5-HT7 receptor by N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide led to an increase in cAMP levels in the suprachiasmatic nucleus (SCN) of the hypothalamus, which is involved in the regulation of circadian rhythms. Another study by Stensbol et al. (2003) found that N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide increased the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN), which is involved in the regulation of mood and anxiety. N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models (Hedlund et al., 2005; Vasefi et al., 2018).

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide has several advantages for use in lab experiments. It is a selective agonist of the 5-HT7 receptor, which allows for the specific activation of this receptor subtype. N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the function of the 5-HT7 receptor. However, there are also some limitations to the use of N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide in lab experiments. One limitation is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time. Another limitation is that N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide is not very water-soluble, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for research on N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide and the 5-HT7 receptor. One direction is to investigate the role of the 5-HT7 receptor in the regulation of other physiological processes, such as appetite and pain perception. Another direction is to investigate the potential therapeutic applications of N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide and other selective agonists of the 5-HT7 receptor, such as in the treatment of mood disorders or sleep disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide and the downstream signaling pathways involved in 5-HT7 receptor activation.
In conclusion, N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. The synthesis method of N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide involves a multistep process, and it has been used in various scientific studies to investigate the function of the 5-HT7 receptor. The activation of the 5-HT7 receptor by N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. Finally, there are several future directions for research on N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide and the 5-HT7 receptor, including investigating the role of the receptor in other physiological processes and exploring its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide involves a multistep process that begins with the preparation of the starting material, 2-hydroxy-5-methoxybenzaldehyde. This is followed by a condensation reaction with 1,2-diaminocyclohexane to form the spirocyclic intermediate, which is then reacted with 4-nitrobenzoyl chloride to form the final product, N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide. The synthesis of N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide has been described in detail in a research article by Jørgensen et al. (2006).

properties

IUPAC Name

N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-19-9-2-3-11(17)10(6-9)14-12(18)8-4-5-13(7-8)15-16-13/h2-3,6,8,17H,4-5,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDDWVZVEQUUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)NC(=O)C2CCC3(C2)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-5-methoxyphenyl)-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.